N-(3-Butynyl)-4-pentenamide
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Description
“N-(3-Butynyl)-4-pentenamide” is likely an organic compound consisting of a butynyl group (a four-carbon chain with a triple bond) and a pentenamide group (a five-carbon chain with a double bond and an amide group). The “N-” prefix indicates that the butynyl group is attached to the nitrogen atom of the amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-pentenoic acid (or its derivative) with 3-butynylamine, a process known as amide coupling. This is a common method for forming amide bonds .Molecular Structure Analysis
The molecular structure of “N-(3-Butynyl)-4-pentenamide” would likely feature a linear carbon backbone with alternating single, double, and triple bonds, leading to a high degree of unsaturation. The amide group would introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
As an unsaturated amide, “N-(3-Butynyl)-4-pentenamide” could potentially undergo a variety of chemical reactions. The carbon-carbon double and triple bonds could participate in addition reactions, while the amide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Butynyl)-4-pentenamide” would depend on factors such as its exact structure and the conditions under consideration. As an unsaturated, polar molecule, we might expect it to have moderate solubility in both polar and non-polar solvents .Future Directions
properties
IUPAC Name |
N-but-3-ynylpent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-5-7-9(11)10-8-6-4-2/h2-3H,1,5-8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKATVYEIQTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Butynyl)-4-pentenamide |
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